4-Methyl-2-(trifluoromethyl)pyridine

Description

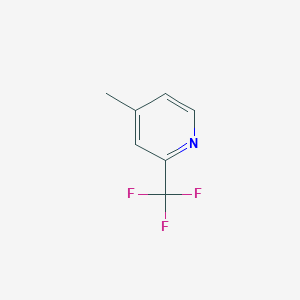

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNWLIIDVTZUKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563695 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1620-79-7 | |

| Record name | 4-Methyl-2-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for 4-Methyl-2-(trifluoromethyl)pyridine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the construction of a key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, followed by a cross-coupling reaction to introduce the methyl group. This guide provides detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its application in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is strategically divided into two primary stages. The initial stage focuses on the construction of the trifluoromethylated pyridine ring to yield the intermediate, 2-chloro-4-(trifluoromethyl)pyridine. The second stage involves the methylation of this intermediate to afford the final product.

Caption: Overall synthetic strategy for this compound.

Stage 1: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

The synthesis of the key intermediate, 2-chloro-4-(trifluoromethyl)pyridine, is achieved through a multi-step sequence starting from readily available acyclic precursors. This method, adapted from patent literature, involves the formation of a trifluoromethyl-containing enone, followed by a series of reactions to construct and subsequently chlorinate the pyridine ring.[1]

Experimental Protocol

Step 2.1.1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

To a reactor containing 70.1 g (0.70 mol) of vinyl n-butyl ether, 55.40 g (0.70 mol) of pyridine, and 100 mL of dichloromethane, the mixture is stirred and cooled to -10°C. Trifluoroacetic anhydride (147.0 g, 0.70 mol) is then added dropwise while maintaining the reaction temperature between -10°C and 0°C. After the addition is complete, the reaction is warmed to 25°C and stirred for 2 hours. The reaction mixture is then cooled to -10°C, and the resulting solid is filtered. The filtrate is washed with 200 mL of water, and the aqueous layer is extracted with a small amount of dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product as a pale yellow liquid.

Step 2.1.2: Synthesis of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers

In a reactor, 27.0 g of methanol and 23.7 g (0.13 mol) of trimethyl phosphonoacetate are stirred and cooled to -10°C. A solution of sodium methoxide in methanol (25.2 g, 30%, 0.14 mol) is added dropwise under a nitrogen atmosphere, keeping the temperature between -10°C and 0°C. After stirring for 5 minutes, 27.0 g (0.13 mol) of 4-butoxy-1,1,1-trifluoro-3-en-2-one is added dropwise. The reaction is then warmed to 25°C and stirred for 4 hours. The methanol is removed under reduced pressure, and the residue is dissolved in 200 mL of water. The aqueous solution is extracted with 300 mL of petroleum ether. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the product as a red liquid.

Step 2.1.3: Synthesis of 2-hydroxy-4-(trifluoromethyl)pyridine

To a reactor are added 20.00 g (0.063 mol) of the mixture of methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate and its isomers, 22.00 g (0.29 mol) of ammonium acetate, and 20 mL of formamide. The mixture is heated to 160°C under a nitrogen atmosphere and reacted for 8 hours. After cooling to 60°C, 20 mL of water and 20 mL of saturated sodium chloride solution are added. The mixture is stirred, and the resulting precipitate is cooled to -10°C, filtered, and dried under vacuum to yield a pale yellow solid.

Step 2.1.4: Synthesis of 2-chloro-4-(trifluoromethyl)pyridine

In a reactor, 2.00 g (0.012 mol) of 2-hydroxy-4-(trifluoromethyl)pyridine and 20 mL of 1,2-dichloroethane are combined. One to two drops of DMF are added as a catalyst. Thionyl chloride (2.90 g, 0.025 mol) is then added dropwise at room temperature. After the addition, the reaction mixture is refluxed at 110°C for 4 hours. The mixture is then diluted with 20 mL of 1,2-dichloroethane and added dropwise to ice water. The solution is neutralized with a 10% sodium hydroxide solution. The layers are separated, and the aqueous layer is extracted. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the final product as a pale yellow liquid.

Quantitative Data for Stage 1

| Step | Product | Starting Materials | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2.1.1 | 4-butoxy-1,1,1-trifluoro-3-en-2-one | Vinyl n-butyl ether, Pyridine, Trifluoroacetic anhydride | 1:1:1 | Dichloromethane | -10 to 25 | 2 | 95.2 |

| 2.1.2 | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate | 4-butoxy-1,1,1-trifluoro-3-en-2-one, Trimethyl phosphonoacetate, Sodium methoxide | 1:1:1.08 | Methanol | -10 to 25 | 4 | 94.0 |

| 2.1.3 | 2-hydroxy-4-(trifluoromethyl)pyridine | Methyl 5-butoxy-5-methoxy-3-(trifluoromethyl)pent-2-enoate, Ammonium acetate | 1:4.6 | Formamide | 160 | 8 | 74.0 |

| 2.1.4 | 2-chloro-4-(trifluoromethyl)pyridine | 2-hydroxy-4-(trifluoromethyl)pyridine, Thionyl chloride | 1:2.08 | 1,2-Dichloroethane | 110 (reflux) | 4 | 92.0 |

Stage 2: Methylation of 2-chloro-4-(trifluoromethyl)pyridine

The final step in the synthesis is the introduction of a methyl group at the 2-position of the pyridine ring. A highly effective method for this transformation is the cobalt-catalyzed Kumada cross-coupling reaction, which utilizes a Grignard reagent as the methyl source.

Caption: Workflow for the methylation of 2-chloro-4-(trifluoromethyl)pyridine.

Experimental Protocol

To a dried, two-necked flask under an argon atmosphere is added anhydrous cobalt(II) acetylacetonate (0.10 mmol). Anhydrous dioxane (3 mL) is added, and the solution is stirred until it turns red. Methylmagnesium chloride (3.0 M solution in THF, 1.0 mL, 3.0 mmol) is then added at 0°C. The mixture is stirred for approximately 5 minutes at 25°C. 2-chloro-4-(trifluoromethyl)pyridine (1.0 mmol) is then added dropwise to the reaction mixture. The reaction is stirred for 30 minutes at 25°C. Upon completion, the reaction mixture is poured into water and the product is extracted with ethyl acetate (2 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Quantitative Data for Stage 2

| Product | Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| This compound | 2-chloro-4-(trifluoromethyl)pyridine | Methylmagnesium chloride | Cobalt(II) acetylacetonate | Dioxane | 25 | 0.5 | ~80 |

Note: The expected yield is based on similar cobalt-catalyzed cross-coupling reactions of chloropyridines with Grignard reagents.

Characterization of this compound

The final product can be characterized using standard analytical techniques.

| Property | Value |

| Molecular Formula | C₇H₆F₃N |

| Molecular Weight | 161.13 g/mol |

| Appearance | Colorless liquid (predicted) |

| Boiling Point | Not available |

| ¹H NMR (predicted) | Peaks corresponding to the methyl protons and the three aromatic protons. |

| ¹³C NMR (predicted) | Peaks corresponding to the methyl carbon, the trifluoromethyl carbon, and the five pyridine ring carbons. |

| ¹⁹F NMR (predicted) | A singlet corresponding to the trifluoromethyl group. |

Conclusion

This technical guide outlines a comprehensive and efficient two-stage synthesis of this compound. The detailed experimental protocols and tabulated quantitative data provide a clear roadmap for the preparation of this important heterocyclic compound. The described methodology is well-suited for laboratory-scale synthesis and can be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

Physicochemical Properties of 4-Methyl-2-(trifluoromethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 4-Methyl-2-(trifluoromethyl)pyridine. Due to the limited availability of direct experimental data for this specific compound, this guide also includes predicted values and data from structurally similar compounds to offer a comparative reference. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to facilitate further research and characterization.

Core Physicochemical Data

The quantitative data available for this compound and related compounds are summarized in the table below. It is crucial to distinguish between experimental and predicted values, as well as data pertaining to the target compound versus its analogs.

| Property | This compound | 4-(Trifluoromethyl)pyridine (Analog) | 2-Hydroxy-4-(trifluoromethyl)pyridine (Analog) | 2-Chloro-4-(trifluoromethyl)pyridine (Analog) |

| Molecular Weight ( g/mol ) | 161.12 (Experimental)[1] | 147.10 (Experimental)[2] | 163.10 (Experimental) | 181.54 (Experimental) |

| Melting Point (°C) | No experimental data available | - | 161-165 (Experimental) | - |

| Boiling Point (°C) | No experimental data available | 110 (Experimental)[3][4] | - | 146-147 (Experimental)[5] |

| Density (g/mL) | No experimental data available | 1.27 at 25 °C (Experimental)[3][4] | - | 1.411 at 25 °C (Experimental)[5] |

| pKa | No experimental data available | 2.92 ± 0.10 (Predicted)[3][6] | - | - |

| Solubility | Soluble in organic solvents, insoluble in water (General observation for trifluoromethylpyridines)[6][7] | Soluble in organic solvents, insoluble in water[6] | - | - |

| LogP | 2.1 (Predicted)[1] | 1.7 (Predicted)[2] | - | - |

Note: The predicted boiling point (295.6 ± 40.0 °C), density (1.199 ± 0.06 g/cm³), and pKa (4.60 ± 0.20) values found in one source were for 4-Methyl-2-(3-trifluoromethyl-phenyl)-pyridine, a different, though structurally related, compound.[8]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These are generalized protocols that can be adapted for the specific analysis of this compound.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature at which a solid compound transitions to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Sample of the solid organic compound

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, crush the crystals using a mortar and pestle.[9]

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by gently tapping the sealed end on a hard surface.[9][10]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[10]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).

-

The melting point is reported as this range. For a pure compound, this range is typically narrow (0.5-1.0 °C).

Boiling Point Determination (Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Small test tube or fusion tube[11]

-

Capillary tube (sealed at one end)[11]

-

Thermometer[11]

-

Heating bath (e.g., oil bath or aluminum block)[11]

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few milliliters of the liquid sample into the small test tube.[12]

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.[11][12]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a heating bath.[12]

-

Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[13][14]

Density Determination of a Liquid

This protocol outlines the determination of a liquid's density by measuring its mass and volume.

Apparatus:

-

Graduated cylinder (e.g., 10 mL or 25 mL)[15]

-

Electronic balance (accurate to at least 0.01 g)[16]

-

Pipette

-

Sample of the liquid compound

Procedure:

-

Measure and record the mass of a clean, dry graduated cylinder.[15]

-

Carefully add a known volume of the liquid (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[15]

-

Measure and record the combined mass of the graduated cylinder and the liquid.[15]

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density using the formula: Density = Mass / Volume.[17][18]

-

Repeat the measurement at least two more times and calculate the average density for improved accuracy.[15]

pKa Determination by UV-Vis Spectrophotometry

This method is applicable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values

-

Stock solution of the compound in a suitable solvent (e.g., methanol or water)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of solutions of the compound in buffers of varying pH. Ensure the final concentration of the compound is the same in each solution.[19]

-

Determine the UV-Vis spectrum of the compound in a highly acidic solution (e.g., pH 1) to obtain the spectrum of the fully protonated form (HIn).

-

Determine the UV-Vis spectrum of the compound in a highly basic solution (e.g., pH 13) to obtain the spectrum of the fully deprotonated form (In⁻).

-

Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.

-

Measure the absorbance of each buffered solution at the λmax of the acidic and basic forms.[19]

-

Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.

-

Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH: pKa = pH + log([HIn]/[In⁻]), where the ratio of the concentrations of the acidic and basic forms can be determined from the absorbance measurements.[20]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and a widely accepted method for the experimental determination of the octanol-water partition coefficient (LogP).

Apparatus:

-

Separatory funnels or capped test tubes

-

Mechanical shaker

-

Centrifuge (optional, to separate emulsions)

-

UV-Vis spectrophotometer or HPLC for concentration analysis

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (pre-saturated with n-octanol)

-

Stock solution of the compound

Procedure:

-

Pre-saturate the n-octanol with water and the water (or buffer, typically at pH 7.4 for LogD) with n-octanol by shaking them together and allowing the phases to separate.[21][22]

-

Prepare a solution of the compound in either the aqueous or organic phase.

-

Add a known volume of this solution to a separatory funnel along with a known volume of the other phase.[21]

-

Shake the funnel for a sufficient amount of time (e.g., 30 minutes) to allow for the partitioning equilibrium to be reached.[22]

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.[23]

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[21]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of the partition coefficient (LogP = log10(P)).[23]

Mandatory Visualization

The following diagram illustrates a general workflow for the experimental determination of the key physicochemical properties of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Trifluoromethyl)pyridine CAS#: 3796-24-5 [m.chemicalbook.com]

- 4. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 5. 2-氯-4-(三氟甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 8. 583052-22-6 CAS MSDS (4-METHYL-2-(3-TRIFLUOROMETHYL-PHENYL)-PYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. byjus.com [byjus.com]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. cdn.juniata.edu [cdn.juniata.edu]

- 13. jove.com [jove.com]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 17. homesciencetools.com [homesciencetools.com]

- 18. chemistry-online.com [chemistry-online.com]

- 19. scribd.com [scribd.com]

- 20. studylib.net [studylib.net]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 23. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

The Trifluoromethyl Group on a Pyridine Ring: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal and agricultural chemistry. This powerful substituent dramatically alters the physicochemical properties of the parent heterocycle, bestowing enhanced metabolic stability, increased lipophilicity, and potent electron-withdrawing characteristics.[1][2][3] These attributes are instrumental in fine-tuning the pharmacokinetic and pharmacodynamic profiles of bioactive molecules, leading to improved efficacy and durability.[1][2] This technical guide provides a comprehensive overview of the reactivity of the trifluoromethyl group on a pyridine ring, focusing on key transformations, experimental protocols, and the biological pathways influenced by these unique structural motifs.

I. Core Reactivity of the Trifluoromethyl Group and the Pyridine Ring

The trifluoromethyl group is a strongly electron-withdrawing substituent, a property quantified by its Hammett constant (σp = 0.54), which significantly influences the electron density of the pyridine ring.[4] This electronic perturbation deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to other ring substituents. While the C-F bonds within the trifluoromethyl group are exceptionally strong and generally unreactive, the C-CF₃ bond itself can participate in specific chemical transformations. The reactivity landscape is thus a duality of reactions on the activated pyridine ring and reactions involving the C-CF₃ bond itself.

II. Key Reactions and Experimental Protocols

A. Reductive Cleavage of the C(sp²)-CF₃ Bond

A notable reaction that directly involves the trifluoromethyl group is its reductive cleavage from the pyridine ring. This transformation is particularly efficient for 2-trifluoromethylpyridines.

Reaction Description: The reductive detrifluoromethylation of 2-trifluoromethylpyridines can be achieved using an earth-abundant alkoxide base and a silicon hydride reagent.[1][5] This reaction is chemoselective for the C(sp²)-CF₃ bond at the 2-position of the pyridine ring, leaving trifluoromethyl groups at other positions on the molecule intact.[5] Preliminary mechanistic studies suggest that the combination of the silane and the base generates a highly reducing system capable of transferring an electron to the electron-deficient π-system of the pyridine ring.[1][5]

Experimental Protocol: Reductive Detrifluoromethylation of 2-(Trifluoromethyl)pyridine

-

Materials: 2-(Trifluoromethyl)pyridine, tetramethyldisiloxane (TMDSO), potassium tert-butoxide (KOtBu), toluene (anhydrous).

-

Procedure: In a nitrogen-filled glovebox, a solution of 2-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) in toluene (5 mL) is prepared in a sealed vial. To this solution, KOtBu (2.0 equiv) and TMDSO (1.5 equiv) are added. The vial is sealed, removed from the glovebox, and heated to 100 °C for 16 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding pyridine.

Quantitative Data:

| Substrate | Product | Yield (%) |

| 2-(Trifluoromethyl)pyridine | Pyridine | 85 |

| 4-Phenyl-2-(trifluoromethyl)pyridine | 4-Phenylpyridine | 92 |

| 2-Chloro-6-(trifluoromethyl)pyridine | 2-Chloropyridine | 78 |

| 2-(Trifluoromethyl)-4-quinoline | 4-Quinoline | 88 |

Table 1: Substrate scope and yields for the reductive detrifluoromethylation of 2-trifluoromethylpyridines and related heterocycles.

B. Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The strong electron-withdrawing nature of the trifluoromethyl group activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This is a powerful method for introducing a wide range of functional groups onto the trifluoromethylpyridine scaffold.

Reaction Description: In trifluoromethyl-substituted pyridines bearing a leaving group (e.g., a halogen), nucleophiles preferentially attack the positions ortho or para to the activating trifluoromethyl group. The reaction proceeds through a Meisenheimer-like intermediate, and the rate is influenced by the nature of the nucleophile, the leaving group, and the solvent.

Experimental Protocol: Nucleophilic Aromatic Substitution of 2-Chloro-5-(trifluoromethyl)pyridine with Morpholine

-

Materials: 2-Chloro-5-(trifluoromethyl)pyridine, morpholine, potassium carbonate (K₂CO₃), acetonitrile (anhydrous).

-

Procedure: To a solution of 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5 mL) in a round-bottom flask is added morpholine (1.2 equiv) and potassium carbonate (2.0 equiv). The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2-(morpholino)-5-(trifluoromethyl)pyridine.

Quantitative Data:

| Nucleophile | Leaving Group Position | Product | Yield (%) |

| Morpholine | 2 | 2-(Morpholino)-5-(trifluoromethyl)pyridine | 95 |

| Sodium methoxide | 2 | 2-Methoxy-5-(trifluoromethyl)pyridine | 88 |

| Thiophenol/K₂CO₃ | 2 | 2-(Phenylthio)-5-(trifluoromethyl)pyridine | 92 |

| Sodium azide | 4 (on 4-chloro-2-(trifluoromethyl)pyridine) | 4-Azido-2-(trifluoromethyl)pyridine | 75 |

Table 2: Examples of nucleophilic aromatic substitution reactions on trifluoromethyl-substituted chloropyridines.

C. Radical Reactions

While radical trifluoromethylation is a common method for synthesizing trifluoromethylpyridines, reactions involving the trifluoromethyl group on the pyridine ring as a radical precursor are less common. However, visible light-promoted reactions can generate trifluoromethyl radicals from various sources, which can then react with other molecules.

Reaction Description: Visible light can induce the formation of trifluoromethyl radicals from reagents like sodium trifluoromethanesulfinate (Langlois' reagent). These radicals can then participate in addition reactions with unsaturated systems. While not a direct reaction of the trifluoromethyl group on the pyridine, it showcases the generation and reactivity of the CF₃ radical in a relevant context. A light-promoted trifluoromethylation of pyridones has been reported, suggesting a radical pathway.[2]

Experimental Protocol: Light-Promoted Radical Trifluoromethylation of N-Arylpyridone

-

Materials: N-Arylpyridone, sodium trifluoromethanesulfinate (Langlois' reagent), dimethyl sulfoxide (DMSO).

-

Procedure: A solution of the N-arylpyridone (1.0 equiv) and sodium trifluoromethanesulfinate (2.0 equiv) in DMSO is prepared in a reaction vessel. The mixture is irradiated with a visible light source (e.g., a blue LED lamp) at room temperature for 24 hours. The reaction is monitored by LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Quantitative Data:

| Substrate | Product | Yield (%) | | :--- | :--- | :--- | :--- | | N-Phenyl-2-pyridone | 3-(Trifluoromethyl)-N-phenyl-2-pyridone | 65 | | N-(4-Methoxyphenyl)-2-pyridone | 3-(Trifluoromethyl)-N-(4-methoxyphenyl)-2-pyridone | 72 |

Table 3: Yields for the light-promoted trifluoromethylation of N-arylpyridones.

D. Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are a powerful tool for C-C and C-heteroatom bond formation. While these reactions typically involve the functionalization of the pyridine ring at positions other than the trifluoromethyl group, there are examples where the C-F bond in polyfluorinated pyridines can be activated. However, direct metal-catalyzed cleavage of the C-CF₃ bond in trifluoromethylpyridines for cross-coupling is not a widely established transformation. The trifluoromethyl group generally acts as a stable substituent during these reactions.

III. Biological Significance and Signaling Pathways

Trifluoromethylated pyridines are key pharmacophores in numerous approved drugs and agrochemicals. Their efficacy often stems from their ability to modulate specific biological signaling pathways.

A. Inhibition of EGFR Signaling Pathway

Certain trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers.

B. Modulation of SRPK Signaling Pathway

Serine/arginine-rich protein kinases (SRPKs) are involved in the regulation of pre-mRNA splicing, and their dysregulation is implicated in various diseases, including cancer. Trifluoromethyl-containing compounds have been developed as SRPK inhibitors.

C. Inhibition of Acetyl-CoA Carboxylase (ACCase)

The herbicide fluazifop-butyl, which contains a 5-(trifluoromethyl)pyridin-2-yloxy moiety, is a potent inhibitor of acetyl-CoA carboxylase (ACCase) in grasses.[7] This enzyme catalyzes a critical step in fatty acid biosynthesis.

IV. Conclusion

The trifluoromethyl group imparts a unique and highly valuable set of properties to the pyridine ring, profoundly influencing its reactivity and biological activity. While the C-CF₃ bond is generally robust, specific conditions can achieve its cleavage. The primary influence of the trifluoromethyl group is the strong activation of the pyridine ring towards nucleophilic aromatic substitution, providing a versatile platform for the synthesis of complex, functionalized molecules. The prevalence of trifluoromethylated pyridines in successful pharmaceuticals and agrochemicals underscores the importance of understanding their chemical behavior and biological interactions. The continued exploration of the reactivity of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics and crop protection agents.

References

- 1. Page loading... [guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical trifluoromethylation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. invasive.org [invasive.org]

- 7. iskweb.co.jp [iskweb.co.jp]

An In-depth Technical Guide to Trifluoromethylated Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trifluoromethylated heterocyclic compounds represent a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties that are highly advantageous for drug design and development. The incorporation of a trifluoromethyl (-CF3) group into a heterocyclic scaffold can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the synthesis, properties, and applications of this critical class of molecules, with a focus on their role in drug discovery.

The trifluoromethyl group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing drug-receptor interactions.[2] Furthermore, the high strength of the C-F bond confers exceptional metabolic stability, often leading to a longer in vivo half-life for drug candidates.[4] When combined with the diverse chemical space and biological activities of heterocyclic rings, the trifluoromethyl group becomes an indispensable tool for medicinal chemists.

Physicochemical and Pharmacokinetic Properties

The introduction of a trifluoromethyl group imparts distinct characteristics to a heterocyclic compound, significantly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity and Permeability

The -CF3 group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[2] However, the relationship is not always straightforward and depends on the overall molecular context.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The high bond energy of the C-F bond makes the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes, a major pathway for drug clearance.[4] This increased stability can lead to a longer half-life and improved pharmacokinetic profile.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for several FDA-approved trifluoromethylated heterocyclic drugs, illustrating the favorable properties conferred by the -CF3 moiety.

| Drug | Heterocyclic Core | Therapeutic Area | Bioavailability (%) | Half-life (t½) [h] | Protein Binding (%) |

| Celecoxib | Pyrazole | Anti-inflammatory | Not determined | ~11.2 | ~97 |

| Fluoxetine | Phenylpiperidine | Antidepressant | ~70-90 | 24-96 | ~94.5 |

| Aprepitant | Morpholine, Triazolone | Antiemetic | 59-67 | 9-13 | >95 |

| Sitagliptin | Triazolopyrazine | Antidiabetic | ~87 | 8-14 | ~38 |

| Bicalutamide | Hydantoin | Anticancer | Well-absorbed | ~168 (R-enantiomer) | 96 |

Note: Bioavailability and half-life can vary based on formulation and patient population. [5][6][7][8][9]

Synthesis of Trifluoromethylated Heterocyclic Compounds

The synthesis of trifluoromethylated heterocycles can be broadly categorized into two main approaches: the use of trifluoromethylated building blocks and the direct introduction of a trifluoromethyl group onto a pre-formed heterocyclic ring.

Key Synthetic Methodologies

1. Cyclocondensation Reactions with Trifluoromethylated Building Blocks: This is a widely used strategy that involves the reaction of a trifluoromethylated precursor, such as a β-dicarbonyl compound, with a suitable partner to form the heterocyclic ring.

2. Direct Trifluoromethylation: This approach involves the direct introduction of a -CF3 group onto an existing heterocyclic core. Various reagents and methods have been developed for this purpose, including radical, nucleophilic, and electrophilic trifluoromethylation.

Detailed Experimental Protocols

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[8]

Materials:

-

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

-

4-Sulfamoylphenylhydrazine hydrochloride

-

Ethanol

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

A solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol is prepared in a reaction vessel equipped with a reflux condenser and a stirrer.

-

4-Sulfamoylphenylhydrazine hydrochloride is added to the solution.

-

A catalytic amount of hydrochloric acid is added, and the mixture is heated to reflux for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield pure Celecoxib.[8]

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure and purity.

Reaction: Nucleophilic aromatic substitution.[9]

Materials:

-

(R)-N-methyl-3-phenyl-3-hydroxypropylamine

-

4-chlorobenzotrifluoride

-

Sodium hydride

-

Dimethyl sulfoxide (DMSO)

-

Hydrochloric acid (gaseous)

-

Ethyl ether

Procedure:

-

To a solution of (R)-N-methyl-3-phenyl-3-hydroxypropylamine in DMSO, sodium hydride is added portion-wise at room temperature to form the corresponding sodium salt.

-

4-chlorobenzotrifluoride is then added to the reaction mixture.

-

The mixture is heated to 80-100 °C and stirred for several hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and quenched with water.

-

The product is extracted with ethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

-

To form the hydrochloride salt, the purified free base is dissolved in ethyl ether and treated with a solution of HCl gas in ethyl ether.

-

The resulting precipitate is collected by filtration to give (R)-fluoxetine hydrochloride.[9]

Characterization: The final product's structure and stereochemistry are confirmed using NMR spectroscopy, mass spectrometry, and polarimetry.

Reaction: [3+2] cycloaddition of in situ generated nitrile imines with trifluoroacetonitrile.[10]

Materials:

-

Hydrazonoyl chloride derivative

-

2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (precursor for trifluoroacetonitrile)

-

Triethylamine (NEt3)

-

Dichloromethane (CH2Cl2)

Procedure:

-

A mixture of the hydrazonoyl chloride (1.5 equiv) and 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv) is prepared in a Schlenk tube with dichloromethane.

-

Triethylamine (3.0 equiv) is added to the mixture.

-

The tube is sealed and stirred at room temperature for 12 hours.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 5-trifluoromethyl-1,2,4-triazole.[10]

Key Signaling Pathways and Trifluoromethylated Inhibitors

Trifluoromethylated heterocyclic compounds have emerged as potent inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][11][12] Aberrant activation of this pathway is a hallmark of many cancers. Several trifluoromethylated quinazoline and pyrimidine derivatives have been developed as EGFR inhibitors.[13][14]

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a key role in immunity and inflammation. Dysregulation of this pathway is associated with autoimmune diseases and cancers. Trifluoromethylated heterocyclic compounds have been developed as potent JAK inhibitors.

Experimental Workflows

In Vitro Metabolic Stability Assessment

Assessing the metabolic stability of a compound is a critical step in early drug discovery. The following workflow outlines a typical protocol using human liver microsomes.[6][7][15]

Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[5][8][16]

Conclusion

Trifluoromethylated heterocyclic compounds continue to be a rich source of inspiration for the development of new therapeutics. Their unique ability to modulate key ADME properties while maintaining or enhancing biological activity makes them a privileged class of molecules in drug discovery. A thorough understanding of their synthesis, physicochemical properties, and interactions with biological systems, as outlined in this guide, is essential for researchers and scientists working at the forefront of pharmaceutical innovation. The strategic incorporation of the trifluoromethyl group into novel heterocyclic scaffolds will undoubtedly continue to yield promising drug candidates for the foreseeable future.

References

- 1. ovid.com [ovid.com]

- 2. Clinical Pharmacology and Pharmacokinetics of Fluoxetine: A Review | The British Journal of Psychiatry | Cambridge Core [cambridge.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ClinPGx [clinpgx.org]

- 12. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 13. JAK Inhibitors Improve Immune Checkpoint Inhibitors - NCI [cancer.gov]

- 14. ard.bmj.com [ard.bmj.com]

- 15. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Methyl-4-(trifluoromethyl)pyridine (CAS Number: 106877-17-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-methyl-4-(trifluoromethyl)pyridine, a key fluorinated building block in modern medicinal and agrochemical research. The strategic incorporation of the trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This document details the compound's properties, synthesis methodologies, and its applications in drug discovery and development, with a focus on its role as a versatile chemical intermediate. All quantitative data is presented in structured tables, and key experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction

2-Methyl-4-(trifluoromethyl)pyridine, with the Chemical Abstracts Service (CAS) registry number 106877-17-2, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] The presence of both a methyl group and a trifluoromethyl group on the pyridine ring creates a unique electronic and steric environment, influencing its reactivity and interaction with biological targets. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide serves as a technical resource for professionals engaged in the synthesis and application of this important chemical entity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-methyl-4-(trifluoromethyl)pyridine is provided in the table below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 106877-17-2 | [1] |

| Molecular Formula | C₇H₆F₃N | [1] |

| Molecular Weight | 161.13 g/mol | |

| IUPAC Name | 2-methyl-4-(trifluoromethyl)pyridine | [1] |

| Canonical SMILES | CC1=NC=CC(=C1)C(F)(F)F | [1] |

| InChI Key | VAWGXUBCGWYGEQ-UHFFFAOYSA-N | [1] |

Synthesis and Experimental Protocols

General Synthetic Strategies for Trifluoromethylpyridines

The introduction of a trifluoromethyl group onto a pyridine ring is a common challenge in synthetic organic chemistry. Established methods include:

-

Halogen-Exchange (Halex) Reactions: This involves the fluorination of a trichloromethyl-substituted pyridine using a suitable fluorinating agent.

-

Vapor-Phase Fluorination: Picoline precursors can be subjected to high-temperature chlorination followed by fluorination.[2]

-

Cyclocondensation Reactions: Building blocks containing the trifluoromethyl group can be reacted with other components to construct the pyridine ring.[3]

Exemplary Experimental Protocol: Synthesis of the Related 2-Chloro-4-(trifluoromethyl)pyridine

A Chinese patent (CN1263094A) describes a general method for synthesizing 4-trifluoromethyl pyridine compounds.[4] Another patent (CN116425671A) outlines a synthetic route starting from vinyl n-butyl ether.[5] The synthesis of the chloro-analogue provides a valuable starting point for the synthesis of the target molecule, for instance, via a subsequent cross-coupling reaction to introduce the methyl group.

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyridine

This intermediate is synthesized through a multi-step process starting from vinyl n-butyl ether and trifluoroacetic anhydride, followed by reaction with trimethylphosphonoacetate and subsequent ring closure.[5]

Step 2: Chlorination of 2-Hydroxy-4-(trifluoromethyl)pyridine

The 2-hydroxy-4-(trifluoromethyl)pyridine intermediate is then chlorinated to yield 2-chloro-4-(trifluoromethyl)pyridine. A typical procedure is as follows:

-

To a solution of 2-hydroxy-4-(trifluoromethyl)pyridine (1.0 mol) in N,N-dimethylformamide (DMF, 160 mL), phosphorus pentachloride (2.0 mol) is added at room temperature.[4]

-

The reaction mixture is stirred for 5 hours.[4]

-

After the reaction is complete, the product is isolated by vacuum distillation, collecting the fraction at 78-80 °C / 75 mmHg.[4]

This procedure yields 2-chloro-4-(trifluoromethyl)pyridine, which can then be subjected to a methylating agent in the presence of a suitable catalyst to afford 2-methyl-4-(trifluoromethyl)pyridine.

References

- 1. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 5. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-2-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 4-Methyl-2-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoromethyl group. This document compiles essential data, including spectroscopic and physicochemical properties, and outlines a general synthetic methodology.

Chemical Identity and Molecular Structure

This compound is a substituted pyridine ring with a methyl group at the 4-position and a trifluoromethyl group at the 2-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1620-79-7 |

| Chemical Formula | C₇H₆F₃N |

| Molecular Weight | 161.13 g/mol |

| SMILES | Cc1cc(nc(c1)C(F)(F)F) |

| InChI Key | FJVVOZCWVIKFPB-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Physicochemical Data of 4-(Trifluoromethyl)pyridine (CAS 3796-24-5)

| Property | Value | Reference |

| Boiling Point | 110 °C (lit.) | [1] |

| Density | 1.27 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.417 (lit.) | [1] |

It is anticipated that this compound will have a slightly higher boiling point and density compared to 4-(trifluoromethyl)pyridine due to the additional methyl group. The compound is expected to be soluble in common organic solvents.[2]

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a complete, published spectrum for this specific molecule is not available, general spectral characteristics of related compounds can be inferred.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the positions of the methyl and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the five distinct carbons of the pyridine ring.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (161.13 g/mol ). Fragmentation patterns will likely involve the loss of fluorine atoms, the trifluoromethyl group, and cleavage of the pyridine ring.

Synthesis

The synthesis of this compound can be achieved through various methods developed for the preparation of trifluoromethyl-substituted pyridines. A general and widely applicable approach involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable precursor to form the pyridine ring.[3][4][5]

A plausible synthetic route is outlined below:

General Experimental Protocol

A typical experimental procedure would involve the following steps:

-

Activation of the Starting Material: The starting material, such as a substituted picoline, is activated to facilitate the introduction of the trifluoromethyl group. This can involve metalation or conversion to a more reactive derivative.

-

Trifluoromethylation Reaction: The activated intermediate is then reacted with a suitable trifluoromethylating agent. Common reagents include trifluoromethyl iodide (CF₃I) or Ruppert's reagent (TMSCF₃). The reaction conditions, such as temperature and solvent, are critical for achieving high yields and selectivity.

-

Work-up and Purification: After the reaction is complete, the mixture is subjected to an aqueous work-up to remove inorganic byproducts. The crude product is then purified using techniques such as distillation or column chromatography to yield the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group into a molecule can significantly enhance its pharmacological properties. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups. These properties make trifluoromethyl-substituted pyridines, including this compound, attractive scaffolds in drug design.

While specific biological activities for this compound are not extensively documented, related compounds have shown promise in various therapeutic areas. For instance, trifluoromethylpyridine derivatives are being investigated as potential inhibitors of signaling pathways implicated in cancer and other diseases.[6]

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in chemical synthesis, particularly in the fields of drug discovery and materials science. This technical guide has summarized its fundamental molecular properties and provided a general overview of its synthesis. Further research to fully characterize its spectroscopic properties and explore its biological activities is warranted to unlock its full potential.

References

- 1. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 2. 4-Fluoro-2-(trifluoromethyl)pyridine | C6H3F4N | CID 44891496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Ascendant Role of Trifluoromethylpyridines in Modern Bio-Active Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl moiety into the pyridine scaffold has emerged as a powerful approach in the design of novel bioactive molecules. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by trifluoromethylpyridine derivatives, with a focus on their applications in pharmaceuticals and agrochemicals. The unique physicochemical properties conferred by the trifluoromethyl group, such as high electronegativity, metabolic stability, and enhanced lipophilicity, have led to the development of potent and selective agents targeting a range of biological processes.[1][2] This guide will delve into the quantitative biological data, detailed experimental protocols, and the underlying signaling pathways modulated by these promising compounds.

Quantitative Biological Activity Data

The following tables summarize the biological activities of representative trifluoromethylpyridine derivatives across various therapeutic and agrochemical domains.

Table 1: Anticancer Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Compound 11g | WRN Helicase (HCT116 - MSI-H) | 1.52 | [3][4] |

| WRN Helicase (LNCaP - MSI-H) | 1.72 | [3] | |

| WRN Helicase (SW620 - MSS) | 4.24 | [3][4] | |

| WRN Helicase (PC3 - MSS) | 2.78 | [3] | |

| Compound 9u | EGFR Kinase | 0.091 | [5] |

| A549 (Lung Carcinoma) | 0.35 | [5] | |

| MCF-7 (Breast Adenocarcinoma) | 3.24 | [5] | |

| PC-3 (Prostate Cancer) | 5.12 | [5] | |

| Bimiralisib (PQR309) | PI3Kα | 0.033 | |

| 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d] pyrimidine-2(3H)-thione (3b) | C32 (Amelanotic Melanoma) | 8.1 | [6] |

| A375 (Melanotic Melanoma) | 13.9 | [6] | |

| MCF-7/WT (Breast Cancer) | 11.5 | [6] | |

| DU145 (Prostate Cancer) | 16.3 | [6] |

Table 2: Antimicrobial Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Nucleoside Analogue 4 | Staphylococcus aureus | 2.5 | [7] |

| Bacillus infantis | 3.1 | [7] | |

| Escherichia coli | 4.9 | [7] | |

| Stenotrophomonas maltophilia | 1.3 | [7] | |

| Nucleoside Analogue 5 | Staphylococcus aureus | 2.2 | [7] |

| Bacillus infantis | 2.8 | [7] | |

| Escherichia coli | 4.5 | [7] | |

| Stenotrophomonas maltophilia | 1.4 | [7] | |

| 1,3,4-Oxadiazole Derivative 6q | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 | [8] |

| 1,3,4-Oxadiazole Derivative 6a | Ralstonia solanacearum | 26.2 | [8] |

| Xanthomonas axonopodis pv. citri (Xac) | 10.11 | [8] |

Table 3: Herbicidal Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target Weed/Enzyme | EC50/ED50/IC50 | Reference |

| Fluazifop-butyl | Grass Weeds (ACCase inhibitor) | Varies by species | [2] |

| Haloxyfop-methyl | Grass Weeds (ACCase inhibitor) | Varies by species | [2] |

| Compound 7a (α-Trifluoroanisole derivative) | Abutilon theophrasti | ED50 = 13.32 g a.i./hm² | [9] |

| Amaranthus retroflexus | ED50 = 5.48 g a.i./hm² | [9] | |

| Nicotiana tabacum PPO | IC50 = 9.4 nM | [9] |

Table 4: Insecticidal Activity of Trifluoromethylpyridine Derivatives

| Compound ID | Target Pest | LC50 (mg/L) | Reference |

| 1,3,4-Oxadiazole Derivative E18 | Mythimna separata | 38.5 | [9] |

| 1,3,4-Oxadiazole Derivative E27 | Mythimna separata | 30.8 | [9] |

| Chlorfluazuron | Lepidopteran larvae | Varies by species | [10] |

| Flonicamid | Aphids | Varies by species | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylpyridine derivatives.

Synthesis of Trifluoromethylpyridine Derivatives

Protocol 2.1.1: Synthesis of 7-chloro-3-phenyl-5-(trifluoromethyl)[1]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) [11]

-

A mixture of 3-phenyl-5-(trifluoromethyl)-2-thioxo-dihydro-thiazolo[4,5-d]pyrimidin-7-one (10 mmol) and phosphorus oxychloride (10 mL) is heated under reflux for 2 hours.

-

After cooling, the reaction mixture is poured into 200 mL of ice-water.

-

The resulting precipitate is filtered, washed with water, and dried.

-

The crude product is recrystallized from glacial acetic acid to yield the pure compound.

In Vitro Biological Assays

Protocol 2.2.1: MTT Assay for Anticancer Activity

-

Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylpyridine derivative and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values using appropriate software.

Protocol 2.2.2: Broth Microdilution Method for MIC Determination [2][12][13]

-

Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the trifluoromethylpyridine derivative in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard and then dilute it to the appropriate concentration for testing.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (typically 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vivo Biological Assay

Protocol 2.3.1: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity [14][15]

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

-

Compound Administration: Administer the test trifluoromethylpyridine derivative or a reference drug (e.g., indomethacin) intraperitoneally or orally 30-60 minutes before carrageenan injection. A control group receives the vehicle.

-

Induction of Edema: Inject 100 µL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the statistical significance.

Signaling Pathways and Mechanisms of Action

The biological activities of trifluoromethylpyridine derivatives are often attributed to their ability to modulate specific signaling pathways. This section provides diagrams of key pathways generated using the DOT language.

Anticancer Activity

3.1.1. EGFR Signaling Pathway Inhibition

Trifluoromethyl-substituted pyrimidine derivatives have been shown to act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[5][16] Inhibition of EGFR blocks downstream signaling cascades, leading to reduced tumor growth and increased apoptosis.

Caption: EGFR signaling pathway and its inhibition by trifluoromethylpyridine derivatives.

3.1.2. Synthetic Lethality via WRN Helicase Inhibition in MSI Cancers

Certain 2-amino-4-(trifluoromethyl)pyrimidine derivatives exhibit selective cytotoxicity towards microsatellite instability-high (MSI-H) cancer cells by inhibiting Werner (WRN) helicase.[3][17] This exploits the concept of synthetic lethality, where the combination of a deficiency in DNA mismatch repair (MMR) and the inhibition of WRN leads to catastrophic DNA damage and cell death.[18][19]

Caption: Synthetic lethality in MSI-H cancers via WRN helicase inhibition.

Herbicidal Activity

3.2.1. Acetyl-CoA Carboxylase (ACCase) Inhibition

Many trifluoromethylpyridine-containing herbicides, such as fluazifop-butyl, function by inhibiting acetyl-CoA carboxylase (ACCase), a critical enzyme in fatty acid biosynthesis in grasses.[1][2][6] This disruption of lipid synthesis leads to the breakdown of cell membranes and ultimately plant death.

Caption: Mechanism of action of ACCase-inhibiting trifluoromethylpyridine herbicides.

Experimental and Drug Discovery Workflow

The development of novel trifluoromethylpyridine derivatives follows a structured workflow from initial design to biological evaluation.

Caption: General workflow for the discovery and development of trifluoromethylpyridine derivatives.

References

- 1. scielo.br [scielo.br]

- 2. Broth Microdilution | MI [microbiology.mlsascp.com]

- 3. Design and synthesis of 2-amino-4-(trifluoromethyl)pyrimidine derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 14. benchchem.com [benchchem.com]

- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Scholars@Duke publication: WRN helicase is a synthetic lethal target in microsatellite unstable cancers. [scholars.duke.edu]

- 19. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]

"IUPAC name for 4-Methyl-2-(trifluoromethyl)pyridine"

An In-depth Technical Guide to 4-Methyl-2-(trifluoromethyl)pyridine

Introduction

The strategic incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to profoundly alter the physicochemical and biological properties of a molecule. When appended to a pyridine ring, a ubiquitous scaffold in bioactive compounds, the CF₃ group's strong electron-withdrawing nature and steric bulk can enhance metabolic stability, increase lipophilicity, and modulate binding affinity to biological targets.

This technical guide focuses on this compound, a key heterocyclic building block. Its structure offers multiple functionalization points, making it a versatile intermediate for the synthesis of complex molecules in drug discovery and agrochemical development.[1][2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, and applications, supported by experimental protocols and structured data.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for the compound is This compound . It is a substituted pyridine derivative valued for its unique electronic and steric characteristics imparted by the trifluoromethyl group.

| Property | Value | Source |

| IUPAC Name | This compound | Sigma-Aldrich[3] |

| CAS Number | 1620-79-7 | Sigma-Aldrich[3][4] |

| Molecular Formula | C₇H₆F₃N | PubChem[5] |

| Molecular Weight | 161.13 g/mol | Sigma-Aldrich[3][4] |

| Appearance | Not specified (typically a liquid) | - |

| Boiling Point | ~110 °C (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |

| Density | ~1.27 g/mL at 25 °C (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |

| Refractive Index | n²⁰/D ~1.417 (for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |

| pKa | 2.92 ± 0.10 (Predicted for 4-(trifluoromethyl)pyridine) | ChemicalBook[6] |

Note: Some physical properties are listed for the closely related 4-(trifluoromethyl)pyridine due to a lack of specific data for the 4-methyl derivative and are provided as an estimate.

Synthesis Methodologies

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research, with several established strategies. The primary methods include the chlorine/fluorine exchange of corresponding trichloromethylpyridines, the construction of the pyridine ring from a trifluoromethyl-containing building block, and the direct introduction of a CF₃ group.[7][8]

A common modern approach involves a multi-step synthesis starting from simple precursors, as outlined in recent patents for related analogs like 2-chloro-4-(trifluoromethyl)pyridine. This route often involves the formation of a fluorinated keto-enone, followed by cyclization to form the pyridine ring, and subsequent chlorination.

Experimental Protocol: Synthesis of a 2-Hydroxy-4-(trifluoromethyl)pyridine Intermediate

The following protocol is adapted from a patented synthesis for a key precursor to TFMP derivatives and illustrates a common ring-forming strategy.[9]

Step 1: Synthesis of 4-butoxy-1,1,1-trifluoro-3-en-2-one

-

To a reactor containing vinyl n-butyl ether (0.70 mol), pyridine (0.70 mol), and 100 mL of dichloromethane, the mixture is stirred and cooled to -10°C.

-

Trifluoroacetic anhydride (0.70 mol) is added dropwise, maintaining the reaction temperature between -10°C and 0°C.

-

After the addition is complete, the reaction is allowed to warm to 25°C and is stirred for 2 hours.

-

The reaction mixture is then cooled to -10°C, and the resulting solid is filtered.

-

The filtrate is washed with 200 mL of water, and the organic layer is separated, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.

Step 2: Cyclization to form 2-hydroxy-4-(trifluoromethyl)pyridine

-

The intermediate from Step 1 is reacted with an appropriate reagent, such as trimethylphosphonoacetate, to form a pent-2-enoate derivative.

-

This derivative then undergoes a condensation and ring-closure reaction, often in the presence of a base, to yield the 2-hydroxy-4-(trifluoromethyl)pyridine core structure.[9]

Step 3: Chlorination to 2-chloro-4-(trifluoromethyl)pyridine

-

2-hydroxy-4-(trifluoromethyl)pyridine (0.012 mol) and 20 mL of 1,2-dichloroethane are added to a reactor.

-

A catalytic amount of DMF (1-2 drops) is added, followed by the dropwise addition of thionyl chloride (0.025 mol) at room temperature.

-

The reaction is heated to reflux at 110°C for 4 hours.

-

After completion, the mixture is diluted with 1,2-dichloroethane, added to ice water, and neutralized with a 10% sodium hydroxide solution. The organic layer is separated, dried, and concentrated to yield the final chlorinated product.[9]

Applications in Drug Development and Agrochemicals

Trifluoromethylpyridine derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules. The 4-trifluoromethylpyridine moiety, in particular, is found in commercialized agrochemicals.[7][8]

-

Agrochemicals: This structural motif is integral to the efficacy of various pesticides. Flonicamid, an insecticide effective against aphids, features the 4-trifluoromethyl-pyridine structure.[2] Pyroxsulam, a herbicide used in cereal crops, incorporates a 2-methoxy-4-(trifluoromethyl)pyridine substructure.[7][8][10] The CF₃ group in these compounds often enhances potency and metabolic stability, leading to longer residual activity.

-

Pharmaceuticals: In drug discovery, the TFMP scaffold is used to optimize lead compounds. The electron-withdrawing CF₃ group can alter the pKa of the pyridine nitrogen, influencing its interaction with protein targets. Furthermore, its lipophilicity can improve a drug candidate's pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. While specific drugs containing the this compound exact structure are not prominent in the search results, numerous TFMP derivatives are in clinical trials for various therapeutic areas.[1][10]

Biological Activity

While data on this compound itself is limited, research on closely related analogs demonstrates significant biological potential. Fluorinated pyridine nucleosides and other derivatives have been synthesized and evaluated for their antimicrobial properties.

A study on 4-trifluoromethylpyridine nucleosides showed promising antibacterial activity against several pathogens.[11] The minimum inhibitory concentrations (MICs) for these novel compounds were found to be comparable to the reference drug, amoxicillin.

| Compound Type | Pathogen | MIC (µg/mL) |

| 4-Trifluoromethylpyridine Nucleosides (4-7) | Staphylococcus aureus | 1.3 - 4.9 |

| Bacillus infantis | 1.3 - 4.9 | |

| Escherichia coli | 1.3 - 4.9 | |

| Stenotrophomonas maltophilia | 1.3 - 4.9 | |

| Fluoroaryl Derivatives (8a,b) | Various Bacteria | 1.8 - 5.5 |

| Amoxicillin (Reference) | Various Bacteria | 1.0 - 2.0 |

| (Data adapted from a study on synthesized 4-trifluoromethylpyridine nucleosides)[11] |

The results indicate that the 4-trifluoromethylpyridine scaffold is a viable starting point for the development of new antibacterial agents.[11] Additionally, related trifluoromethyl pyrimidine derivatives have shown a broad spectrum of bioactivities, including antifungal and antiviral effects.[12]

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a methyl group for potential further functionalization and a trifluoromethyl group for modulating electronic and pharmacokinetic properties makes it a highly attractive building block for both drug discovery and agrochemical synthesis. The established synthetic pathways and demonstrated biological activity of related compounds underscore the significant potential of this scaffold. For researchers and developers, leveraging the properties of this compound can pave the way for the creation of next-generation pharmaceuticals and crop protection agents with enhanced efficacy and improved safety profiles.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. This compound | 1620-79-7 [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Methyl-4-(trifluoromethyl)pyridine | C7H6F3N | CID 14761444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(Trifluoromethyl)pyridine | 3796-24-5 [chemicalbook.com]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]